molecular formula C16H13BrN4OS B2868279 (Z)-N'-(3-bromobenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285536-37-9

(Z)-N'-(3-bromobenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2868279
CAS RN: 1285536-37-9
M. Wt: 389.27
InChI Key: CMUUATFRNSMKGD-NVMNQCDNSA-N
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Description

(Z)-N'-(3-bromobenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H13BrN4OS and its molecular weight is 389.27. The purity is usually 95%.
BenchChem offers high-quality (Z)-N'-(3-bromobenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-(3-bromobenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Properties :

    • Abdel‐Aziz, Mekawey, and Dawood (2009) studied compounds like (Z)-N'-(3-bromobenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide for their antimicrobial activity against fungi and bacteria. Some of these compounds showed significant antimicrobial activity, highlighting their potential use in treating microbial infections (Abdel‐Aziz, Mekawey, & Dawood, 2009).
  • Structural and Spectroscopic Studies :

    • Karrouchi et al. (2021) synthesized and characterized a similar compound, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, providing insights into its structural properties. Their research offers valuable data for understanding the compound's physical and chemical characteristics (Karrouchi et al., 2021).
  • Vibrational Spectroscopic Investigations :

    • Pillai et al. (2017) focused on the vibrational spectroscopy of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound. Their study provides insights into the molecule's stability and reactive properties, useful for potential industrial and biological applications (Pillai et al., 2017).
  • Potential Antiproliferative Agents :

    • Sutradhar et al. (2017) explored the antiproliferative effects of Cu(II) complexes involving similar compounds. They found that these complexes exhibit cytotoxic activity against various human tumor cell lines, suggesting their potential as anticancer agents (Sutradhar et al., 2017).
  • Anti-HSV-1 and Cytotoxic Activities :

    • Dawood et al. (2011) investigated the anti-Herpes simplex type-1 (HSV-1) and cytotoxic activities of certain pyrazole-based heterocycles. Their research suggests the potential of these compounds in antiviral and cytotoxic applications (Dawood et al., 2011).
  • Antioxidant and α-Glucosidase Inhibitory Activities :

    • Pillai et al. (2019) studied Schiff bases containing pyrazole rings for their antioxidant and α-glucosidase inhibitory activities, indicating their potential therapeutic applications (Pillai et al., 2019).
  • Antimicrobial Activity of Pyrazole Derivatives :

    • Abunada et al. (2008) synthesized pyrazole derivatives and tested them for antimicrobial activity, contributing to the development of new antimicrobial agents (Abunada et al., 2008).

properties

IUPAC Name

N-[(Z)-(3-bromophenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4OS/c1-10-5-6-15(23-10)13-8-14(20-19-13)16(22)21-18-9-11-3-2-4-12(17)7-11/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUUATFRNSMKGD-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C\C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-(3-bromobenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

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